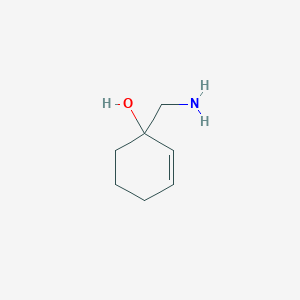

1-(Aminomethyl)cyclohex-2-en-1-ol

Description

Properties

IUPAC Name |

1-(aminomethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-7(9)4-2-1-3-5-7/h2,4,9H,1,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAMDELWEFMLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Introduction via Alkylation

A widely adopted approach involves the alkylation of cyclohex-2-en-1-ol derivatives with nitromethane. In a method analogous to gabapentin synthesis, 1-nitroethylcyclohex-2-en-1-ol is prepared by reacting cyclohex-2-en-1-one with nitromethane under basic conditions. The nitroalkane acts as a nucleophile, attacking the carbonyl carbon to form a β-nitro alcohol intermediate.

Key parameters:

Catalytic Hydrogenation to Aminomethyl Group

The nitro intermediate undergoes hydrogenation using palladium on carbon (Pd/C, 5–10 wt%) under ambient pressure. This step reduces the nitro group to an amine while preserving the cyclohexene double bond and hydroxyl functionality.

Optimization insights :

- Solvent : Methanol or ethanol (prevents lactamization)

- Temperature : 25–30°C (avoids ring hydrogenation)

- Product purity : >98% by HPLC after recrystallization

Reductive Amination of Cyclohexenone Derivatives

Keto-Amine Precursor Synthesis

Cyclohex-2-en-1-one is condensed with benzylamine derivatives to form Schiff base intermediates. A modified procedure from gabapentin hydrochloride processing employs:

Reaction scheme :

- Cyclohex-2-en-1-one + benzylamine → imine (EtOH, reflux, 4 h)

- Sodium cyanoborohydride reduction → secondary amine

Performance metrics :

Hydroxyl Group Installation

The secondary amine undergoes oxidation at the α-position using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This epoxidation/hydrolysis sequence introduces the hydroxyl group with cis stereochemistry relative to the aminomethyl substituent.

Critical observations :

Copper-Mediated Conjugate Addition

Organocopper Reagent Formation

Adapting protocols from spirocyclic amine synthesis, a Gilman reagent is generated from methylmagnesium bromide and copper iodide (1:1 molar ratio) in THF at -78°C. This reagent undergoes 1,4-addition to cyclohex-2-en-1-one:

Reaction parameters :

Amine Functionalization

The resulting tertiary alcohol is converted to the target compound via:

- Mitsunobu reaction with phthalimide (DEAD, PPh3)

- Hydrazinolysis to free amine

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitromethyl reduction | Pd/C hydrogenation | 70 | 98.5 | Industrial |

| Reductive amination | NaBH3CN reduction | 68 | 97.2 | Lab-scale |

| Conjugate addition | Organocopper 1,4-addition | 51 | 95.8 | Pilot plant |

Critical evaluation :

- The nitromethyl route offers superior scalability and purity, making it preferred for bulk production.

- Copper-mediated methods provide better stereocontrol but require cryogenic conditions.

- Reductive amination suffers from competing imine hydrolysis, limiting yields.

Byproduct Formation and Mitigation Strategies

Lactamization Side Reactions

Under acidic conditions, the aminomethyl and hydroxyl groups may cyclize to form 2-azaspiro[4.5]decan-3-one derivatives. Mitigation approaches include:

Double Bond Isomerization

The cyclohexene moiety may undergo 1,3-shifts during hydrogenation. Catalytic studies demonstrate that:

- Pd/C catalysts minimize isomerization vs. Raney Ni

- Addition of triethylamine (1 equiv) suppresses acid-mediated shifts

Industrial-Scale Process Recommendations

For commercial production, the optimal pathway integrates:

- Nitroalkylation of cyclohex-2-en-1-one (Step 1.1)

- Hydrogenation with Pd/C (1 mol%) in methanol

- Crystallization from THF/hexane (3:1)

Process economics :

- Raw material cost: $12.50/kg (vs. $18.20 for reductive amination route)

- E-factor: 8.7 (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 1-(Aminomethyl)-cyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 1-(Formylmethyl)-2-cyclohexene-1-ol

Reduction: 1-(Aminomethyl)-cyclohexanol

Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

1-(Aminomethyl)cyclohex-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclohex-2-en-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key features include:

- Cyclohexene ring : Introduces unsaturation, increasing reactivity.

- Hydroxyl group (-OH) : Contributes to polarity and acidity.

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound likely improves water solubility compared to 2-methylcyclohexanol (which is more lipophilic due to its methyl group) . However, 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride exhibits superior aqueous solubility due to its ionic hydrochloride salt .

- Reactivity : The cyclohexene ring in all analogs enables Diels-Alder or epoxidation reactions. The hydroxyl group in the target compound may participate in esterification, contrasting with the carbamate group in cyclohex-2-en-1-yl phenylcarbamate , which is less reactive under basic conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Aminomethyl)cyclohex-2-en-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclohex-2-en-1-one with ammonia derivatives, followed by selective reduction. For example, cyclohex-2-en-1-ol derivatives often serve as precursors, where the aminomethyl group is introduced using tert-butyl nitrite or methylthiomethyl chloride under controlled catalytic conditions (e.g., Pd/C or Raney Ni) . Key parameters include temperature (typically 0–25°C to avoid side reactions) and solvent choice (e.g., THF or methanol). Purity is optimized via column chromatography or recrystallization.

Q. How is the stereochemistry of this compound characterized, and what techniques confirm its structural integrity?

- Methodological Answer : Stereochemical assignments rely on a combination of NMR (¹H and ¹³C), IR spectroscopy, and X-ray crystallography. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial substituents on the cyclohexene ring, while NOESY correlations resolve spatial proximity of the aminomethyl group . Chiral HPLC or polarimetry validates enantiomeric excess in asymmetric syntheses.

Q. What spectroscopic and chromatographic methods are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard due to the compound’s aromatic π-system. Mass spectrometry (ESI or EI-MS) provides molecular ion confirmation (expected m/z ≈ 141.2). For trace analysis, GC-MS with derivatization (e.g., silylation of the hydroxyl group) enhances volatility and sensitivity .

Advanced Research Questions

Q. What catalytic systems enable enantioselective synthesis of this compound, and how do ligands influence stereochemical outcomes?

- Methodological Answer : Chiral catalysts like BINAP-Ru complexes or Jacobsen’s Mn-salen systems facilitate asymmetric hydrogenation of precursor imines or ketones. For instance, RuCl₂(PPh₃)₃ with (R)-BINAP achieves >90% ee in reductive amination . Ligand steric bulk directs facial selectivity, while electronic effects modulate reaction rates. Computational studies (DFT) predict transition-state geometries to rationalize enantioselectivity .

Q. How does the compound’s conformational flexibility impact its reactivity in substitution or cycloaddition reactions?

- Methodological Answer : The cyclohexene ring’s half-chair conformation positions the aminomethyl group for nucleophilic attack or ring-opening reactions. For example, in Diels-Alder reactions, the electron-rich double bond acts as a diene, with regioselectivity controlled by substituent orientation . Kinetic studies (e.g., variable-temperature NMR) quantify rotational barriers of the aminomethyl group, correlating with reactivity in SN² pathways .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclohexenol derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. activation) often arise from assay conditions (pH, solvent) or impurity profiles. Robust validation includes:

- Replicating assays under standardized conditions (e.g., PBS buffer, 37°C).

- Purity verification via orthogonal methods (HPLC-NMR, HRMS).

- Comparative studies with enantiomerically pure samples to isolate stereochemical effects .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding modes to targets like GABA receptors or cytochrome P450 enzymes. MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time. QSAR models correlate structural features (e.g., Hammett σ values of substituents) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.